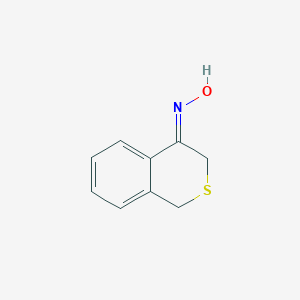

1H-isothiochromen-4(3H)-one oxime

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NOS |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

(NZ)-N-(1H-isothiochromen-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C9H9NOS/c11-10-9-6-12-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2/b10-9+ |

InChI Key |

AXHKOOVWXLLLFD-MDZDMXLPSA-N |

SMILES |

C1C2=CC=CC=C2C(=NO)CS1 |

Isomeric SMILES |

C1C2=CC=CC=C2/C(=N/O)/CS1 |

Canonical SMILES |

C1C2=CC=CC=C2C(=NO)CS1 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Precursor Chemistry of 1h Isothiochromen 4 3h One Oxime

Strategies for the Construction of the 1H-Isothiochromen-4(3H)-one Core Structure

The formation of the bicyclic 1H-isothiochromen-4(3H)-one system involves creating a fused dihydrothiopyranone ring. This is achieved through various cyclization strategies that form the key carbon-sulfur and carbon-carbon bonds.

The construction of six-membered sulfur-containing heterocyclic rings, such as the dihydrothiopyranone core, is commonly achieved through ring-closure reactions. researchgate.net These intramolecular processes are governed by established principles, such as Baldwin's rules, which predict the favorability of different cyclization pathways (e.g., endo vs. exo, tet vs. trig vs. dig). researchgate.net

Key strategies applicable to the formation of the dihydrothiopyranone ring include:

Intramolecular Cycloadditions: Reactions like the Diels-Alder reaction can be powerful tools for constructing cyclic frameworks, often with high stereocontrol. scripps.edu

Intramolecular Friedel-Crafts Acylation: This classic method can be used to form the ketone moiety by cyclizing a suitable phenyl-substituted thioester or acid chloride onto the aromatic ring.

Palladium-Catalyzed Intramolecular Hydrothiolation: This method facilitates the cyclization of appropriate ortho-alkynylphenyl thioacetates or related precursors to form the isothiochromene (B15496450) skeleton. researchgate.net

Radical Cyclization: Tin-mediated or other radical-initiated cyclizations of appropriate precursors can also be employed to construct the heterocyclic ring.

The choice of cyclization strategy depends heavily on the availability of the starting materials and the desired substitution pattern on the final molecule.

While much of the literature focuses on the S,S-dioxide derivative, the fundamental synthetic routes provide a blueprint for accessing the desired 1H-isothiochromen-4(3H)-one . A prevalent and high-yielding method involves the cyclization of precursors derived from ortho-substituted benzene (B151609) compounds. kdpu-nt.gov.ua

A notable preparative method has been developed for the analogous 1H-isothiochromen-4(3H)-one 2,2-dioxide starting from o-chloromethylbenzonitrile, which achieves a quantitative yield. kdpu-nt.gov.ua Another documented approach involves the Thorpe-Ziegler cyclization of o-cyanobenzyl thioacetate. These syntheses highlight the use of readily available starting materials to construct the core heterocyclic system. The synthesis of substituted analogues, such as 7-methoxyisothiochroman-4-one , has also been reported, demonstrating the versatility of these cyclization methods. nih.gov

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| o-Chloromethylbenzonitrile | Thiolating agent, followed by cyclization | 1H-Isothiochromen-4(3H)-one 2,2-dioxide | Quantitative | kdpu-nt.gov.ua |

| o-Cyanobenzyl thioacetate | Base (Thorpe-Ziegler cyclization) | 1H-Isothiochromen-4(3H)-one 2,2-dioxide | - | |

| Halides and Thiourea | Palladium catalyst (Intramolecular Hydrothiolation) | Isothiochromene derivatives | Excellent | researchgate.net |

Formation of the Oxime Functionality in the 1H-Isothiochromen-4(3H)-one System

Once the ketone precursor is obtained, the oxime functionality is introduced via reaction with a hydroxylamine (B1172632) source. This transformation of a carbonyl group into a C=N-OH moiety is a robust and well-documented reaction in organic chemistry.

The most conventional method for preparing oximes is the direct condensation of a ketone with hydroxylamine, typically in the form of its hydrochloride salt (NH₂OH·HCl ). researchgate.netkhanacademy.org The carbonyl group of the related isothiochroman-4-one 2,2-dioxide is known to react readily with hydroxylamine under these conditions. kdpu-nt.gov.ua

The reaction generally requires a mild base to neutralize the hydrochloride salt and liberate the free hydroxylamine nucleophile. acs.org Common bases include sodium acetate, pyridine, or other non-nucleophilic amines. The reaction is often carried out in a protic solvent like ethanol (B145695) or a mixture of ethanol and water, frequently with heating under reflux to drive the reaction to completion. mdpi.com

Typical Reaction Conditions:

Reactants: Ketone, Hydroxylamine hydrochloride (NH₂OH·HCl)

Base: Sodium Acetate (NaOAc)

Solvent: Ethanol/Water

Temperature: Reflux

The mechanism involves nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to yield the oxime. ic.ac.uk

To improve reaction efficiency, yield, and conditions, various catalytic methods have been developed for oxime synthesis. These approaches often provide milder reaction conditions and easier workup procedures.

Copper-Supported Silica (B1680970) (Cu-SiO₂): Heterogeneous catalysts like copper supported on silica have been shown to be effective for oximation reactions. researchgate.net The silica support provides a high surface area, and the copper species can act as a Lewis acid, activating the carbonyl group of the ketone towards nucleophilic attack by hydroxylamine. rsc.orgnih.gov This method offers the advantage of easy catalyst recovery and reuse.

Ammoximation: An advanced industrial process known as ammoximation allows for the direct synthesis of oximes from a ketone, ammonia, and an oxidizing agent like hydrogen peroxide (H₂O₂). google.comgoogle.com This reaction is typically catalyzed by titanium silicalite (TS-1), a type of zeolite. This process is highly atom-economical and avoids the pre-formation of hydroxylamine. bohrium.com

Other Catalytic Systems:

Fe₃O₄ Nanoparticles: Magnetically recoverable nano-catalysts provide an efficient medium for solvent-free oximation. researchgate.net

Zn-based Electrocatalysis: A novel strategy involves the electrocatalytic reduction of nitrate (B79036) to generate hydroxylamine in situ, which then reacts with the ketone. rsc.org

Titanosilicate (TS-1): Used in ammoximation with H₂O₂ and ammonia. google.combohrium.com

| Catalyst/Method | Description | Advantages | References |

| Cu-SiO₂ | Heterogeneous copper catalyst on a silica support. | Easy recovery, reusability, mild conditions. | researchgate.netrsc.org |

| Ammoximation (TS-1) | Direct conversion of ketone using NH₃ and H₂O₂. | High atom economy, environmentally benign. | google.comgoogle.com |

| Electrocatalysis (Zn) | In-situ generation of NH₂OH from nitrate. | High yield and selectivity, stable. | rsc.org |

| Magnetic Fe₃O₄ NPs | Nanoparticle catalyst for solvent-free reactions. | Easy magnetic separation, clean conditions. | researchgate.net |

Environmentally Benign Synthetic Approaches for Oxime Synthesis (e.g., solvent-free, sonication)

Modern synthetic chemistry emphasizes the development of "green" methodologies that minimize waste, energy consumption, and the use of hazardous materials.

Solvent-Free Synthesis: The oximation reaction can be performed under solvent-free conditions, often by grinding the reactants together or by heating them in the presence of a solid catalyst. researchgate.netresearchgate.net Catalysts such as ZnO , CaO , Bi₂O₃ , or reagents supported on minerals like clay or alumina (B75360) are effective under these conditions. researchgate.netresearchgate.net This approach significantly reduces solvent waste. Mechanochemistry, which involves synthesis via grinding or milling, is a prime example of a solvent-free technique that can be applied to oxime formation. acs.org

Ultrasound-Assisted Synthesis (Sonication): The use of ultrasonic irradiation is another green technique that can dramatically accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. informahealthcare.comnih.gov The formation of cavitation bubbles in the liquid medium generates localized high-pressure and high-temperature spots, enhancing chemical reactivity. Oximation reactions using Na₂SO₄ under ultrasound have been reported to be highly efficient. researchgate.net

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Oximation of aldehydes has been successfully performed at room temperature using mineral water as the solvent, which can activate the hydroxylamine source due to its dissolved mineral salts. ias.ac.in

These environmentally conscious methods offer sustainable alternatives to traditional synthetic protocols, aligning with the principles of green chemistry. scispace.com

Advanced Derivatization of 1H-Isothiochromen-4(3H)-one Oxime

The oxime functionality of this compound serves as a versatile handle for further molecular elaboration, enabling the synthesis of a diverse range of derivatives. Advanced derivatization strategies primarily focus on substitution at the oxime's oxygen atom and modification of the isothiochromene core, particularly through oxidation of the sulfur atom. These transformations yield compounds with altered physicochemical properties and potentially novel applications.

The synthesis of oxime ethers from this compound is a key derivatization pathway. While specific literature detailing the O-alkylation of this particular oxime is limited, established and classical methods for the O-alkylation of ketoximes are broadly applicable. The principal method for preparing O-ethers of oximes involves the alkylation of the corresponding oxime with an alkyl halide. sciendo.com This transformation is typically achieved by first deprotonating the oxime hydroxyl group with a suitable base to form a more nucleophilic oximate anion, which then undergoes nucleophilic substitution with an electrophilic alkylating agent.

Commonly employed bases include alkali-metal hydroxides or carbonates, such as potassium carbonate, in a polar aprotic solvent like acetone (B3395972) or acetonitrile. sciendo.comgoogle.com The choice of alkylating agent can be varied to introduce a wide array of O-substituents. For instance, simple alkyl halides like methyl iodide or ethyl bromide can be used to install small alkyl groups, while more complex halides such as benzyl (B1604629) bromide can introduce larger moieties. This reaction provides a straightforward route to a library of O-substituted this compound ethers.

| Substrate | Alkylating Agent (R-X) | Typical Base/Solvent | Product |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | K₂CO₃ / Acetone | 4-(Methoxyimino)-1,3-dihydro-2H-isothiochromene |

| This compound | Ethyl Bromide (CH₃CH₂Br) | NaOH / Ethanol | 4-(Ethoxyimino)-1,3-dihydro-2H-isothiochromene |

| This compound | Benzyl Bromide (BnBr) | K₂CO₃ / DMF | 4-((Benzyloxy)imino)-1,3-dihydro-2H-isothiochromene |

| This compound | Allyl Bromide (CH₂=CHCH₂Br) | K₂CO₃ / Acetone | 4-((Allyloxy)imino)-1,3-dihydro-2H-isothiochromene |

Oxidation of the sulfur atom within the isothiochromene ring to the corresponding sulfone (2,2-dioxide) significantly alters the electronic and steric properties of the molecule. The synthesis of the oxime of 1H-isothiochromen-4(3H)-one 2,2-dioxide is achieved through a sequential process: oxidation of the heterocyclic ketone followed by oximation.

A preparative method for the synthesis of the key precursor, 1H-isothiochromen-4(3H)-one 2,2-dioxide, has been developed starting from o-chloromethylbenzonitrile, which provides the product in quantitative yield. kdpu-nt.gov.ua The sulfur atom in the isothiochroman (B1214466) ring is susceptible to oxidation, and various oxidizing agents can be employed to form the sulfone.

Once the 1H-isothiochromen-4(3H)-one 2,2-dioxide is obtained, the carbonyl group at the C4 position readily reacts with nucleophiles. kdpu-nt.gov.ua Specifically, its reaction with hydroxylamine has been established, leading to the formation of the corresponding 1H-isothiochromen-4(3H)-one 2,2-dioxide oxime. kdpu-nt.gov.ua This transformation confirms that the carbonyl group's reactivity is maintained after the oxidation of the sulfur atom, allowing for the synthesis of the target oxidized oxime analog.

| Step | Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Oxidation | 1H-Isothiochromen-4(3H)-one | Suitable oxidizing agent (e.g., m-CPBA, H₂O₂) | 1H-Isothiochromen-4(3H)-one 2,2-dioxide | |

| 2. Oximation | 1H-Isothiochromen-4(3H)-one 2,2-dioxide | Hydroxylamine (NH₂OH) | 1H-Isothiochromen-4(3H)-one 2,2-dioxide oxime | kdpu-nt.gov.ua |

Compound Index

| Compound Name |

|---|

| This compound |

| 1H-Isothiochromen-4(3H)-one |

| 1H-Isothiochromen-4(3H)-one 2,2-dioxide |

| 1H-Isothiochromen-4(3H)-one 2,2-dioxide oxime |

| 4-(Methoxyimino)-1,3-dihydro-2H-isothiochromene |

| 4-(Ethoxyimino)-1,3-dihydro-2H-isothiochromene |

| 4-((Benzyloxy)imino)-1,3-dihydro-2H-isothiochromene |

| 4-((Allyloxy)imino)-1,3-dihydro-2H-isothiochromene |

| o-chloromethylbenzonitrile |

| Methyl Iodide |

| Ethyl Bromide |

| Benzyl Bromide |

| Allyl Bromide |

| Hydroxylamine |

Iii. Chemical Transformations and Reactivity of 1h Isothiochromen 4 3h One Oxime

Rearrangement Reactions and Functional Group Interconversions of the Oxime Group

The Beckmann rearrangement is a well-known acid-catalyzed reaction that converts an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For a cyclic ketoxime, this reaction would typically yield a ring-expanded lactam. The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl or aryl group positioned anti-periplanar to the departing water molecule. masterorganicchemistry.comorganic-chemistry.org Various acidic catalysts, such as sulfuric acid, polyphosphoric acid, or Lewis acids, are commonly employed to facilitate this transformation. wikipedia.org However, no studies documenting the Beckmann rearrangement of 1H-isothiochromen-4(3H)-one oxime, its specific reaction conditions, or the resulting lactam product are available.

Oximes serve as versatile precursors for various nitrogen-containing functional groups.

Amides: As mentioned, the Beckmann rearrangement is the primary method for converting ketoximes to amides. wikipedia.orgaudreyli.com

Nitriles: Aldoximes, rather than ketoximes, are typically converted to nitriles through dehydration reactions. masterorganicchemistry.com This process is therefore not directly applicable to the ketoxime of 1H-isothiochromen-4(3H)-one.

Nitrones: Nitrones can be synthesized from oximes, often through alkylation or oxidation pathways. However, specific methods and results for the conversion of this compound to a corresponding nitrone are not reported.

Radical Chemistry Derived from this compound

Iminoxyl radicals (or oxime radicals) are reactive intermediates that can be generated from oximes through one-electron oxidation. nih.gov This is often achieved using various oxidizing agents, including metal salts (like Ce(IV) or Pb(IV) compounds) or through photolysis. nih.govresearchgate.net These radicals possess a unique electronic structure with the unpaired electron localized on the N-O fragment. nih.gov The stability and reactivity of iminoxyl radicals are influenced by the substituents on the carbon atom of the C=N bond. nih.gov There is no specific data regarding the generation, stability, or spectroscopic characteristics (e.g., EPR spectra) of the iminoxyl radical derived from this compound. rsc.orgresearchgate.netdntb.gov.ua

Once generated, iminoxyl radicals can undergo intramolecular cyclization reactions, which are powerful methods for forming heterocyclic rings. nih.govresearchgate.net Depending on the substrate's structure and the reaction conditions, these cyclizations can lead to the formation of new C-O or C-N bonds. morressier.com Such reactions are valuable in synthetic organic chemistry for building complex molecular architectures. researchgate.net However, the scientific literature lacks any examples of intramolecular cyclization reactions involving a radical generated from this compound.

Iminoxyl radicals can participate in intermolecular reactions, such as oxidative coupling, to form new bonds. nih.gov These reactions typically involve the coupling of the iminoxyl radical with another radical species or its addition to a suitable substrate. unirioja.esresearchgate.net This can lead to the formation of C-O, C-N, or C-C bonds. For example, the oxidative C-O coupling of oximes with 1,3-dicarbonyl compounds has been reported. nih.gov Research on whether the iminoxyl radical of this compound can mediate or undergo such oxidative coupling reactions has not been published.

Metal-Catalyzed and Photoredox Transformations

The oxime moiety of this compound is particularly susceptible to transformations involving the cleavage of its weak N-O bond. nih.govdoaj.orgnih.gov This reactivity is harnessed in metal-catalyzed and photoredox-mediated reactions to generate highly reactive intermediates, such as iminyl radicals, which can then undergo further synthetic manipulations.

The cleavage of the N-O bond in oxime derivatives, such as O-acyl or O-sulfonyl ethers of this compound, is a powerful strategy for generating iminyl radical intermediates. nih.govdoaj.org Transition metals, particularly copper and rhodium, are effective catalysts for this process. nih.govnih.govacs.org The reaction is typically initiated by a single-electron transfer (SET) from a low-valent metal catalyst to the oxime derivative, leading to the fragmentation of the N-O bond.

For instance, a Cu(I) catalyst can reduce an O-acyl oxime derivative of 1H-isothiochromen-4(3H)-one to generate an iminyl radical, a carboxylate anion, and a Cu(II) species. This iminyl radical, centered on the nitrogen atom, is a key intermediate that can participate in a variety of subsequent bond-forming reactions. The choice of metal, ligand, and the nature of the activating group on the oxime oxygen are critical for controlling the reaction's efficiency and outcome.

Table 1: Representative Conditions for Transition Metal-Mediated N-O Bond Cleavage of Oxime Derivatives

| Catalyst System | Oxime Derivative | Typical Conditions | Intermediate Generated |

|---|---|---|---|

| Cu(I) salts (e.g., CuBr, CuI) | O-Acetyl or O-Pivaloyl oximes | Organic solvent (e.g., DCE, DMSO), Heat | Iminyl radical |

| Rh(III) complexes | O-Pivaloyl oximes | AgSbF6 as additive, Organic solvent | Iminyl radical/Rh-nitrenoid |

| Pd(0) complexes | O-Pentafluorobenzoyl oximes | Organic solvent (e.g., Toluene), Heat | Imino-Pd(II) species |

When an unsaturated moiety, such as an alkene or alkyne, is tethered to the this compound core, the intermediate iminyl radical generated from N-O bond cleavage can undergo intramolecular cyclization. researchgate.net This strategy provides a powerful route to complex, fused heterocyclic systems. Both transition metal catalysis and visible-light photoredox catalysis have been successfully employed to initiate these cyclization cascades. researchgate.netresearchgate.net

In a typical copper-catalyzed process, an O-acyl derivative of an unsaturated this compound undergoes reductive N-O bond cleavage to form an iminyl radical. rsc.orgrsc.orgdntb.gov.ua This radical can then add to the tethered unsaturated bond in an exo or endo fashion, generating a new carbon-centered radical, which is subsequently oxidized to afford the final cyclized product. researchgate.net These reactions are often termed radical Heck-like cyclizations. rsc.orgrsc.org

Visible-light photoredox catalysis offers a mild and sustainable alternative for generating iminyl radicals from oxime derivatives. researchgate.net In this approach, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer with the oxime ester. acs.orgrsc.orgmdpi.com The resulting iminyl radical undergoes intramolecular cyclization, similar to the metal-catalyzed pathway, to yield polycyclic nitrogen-containing heterocycles. researchgate.net

Table 2: Examples of Iminyl Radical Cyclization Reactions

| Reaction Type | Catalyst/Conditions | Substrate | Product Type |

|---|---|---|---|

| Copper-Catalyzed Radical Cyclization | Cu(OAc)2, ligand, solvent, heat | γ,δ-Unsaturated O-acyl oxime | Substituted pyrrolines |

| Photoredox-Catalyzed Radical Cyclization | Ru(bpy)3Cl2 or Ir(ppy)3, visible light, solvent | γ,δ-Unsaturated O-acyl oxime | Functionalized pyrrolines |

| Palladium-Catalyzed Aza-Heck Reaction | Pd(0) catalyst, base, solvent, heat | O-Pentafluorobenzoyl oxime with pendant alkene | N-Heterocycles |

Electrophilic and Nucleophilic Reactivity of the 1H-Isothiochromen-4(3H)-one Core

The reactivity of the 1H-isothiochromen-4(3H)-one core is dictated by its constituent parts: the aromatic ring, the thioether linkage, and the α,β-unsaturated imine system (the oxime).

The benzene (B151609) ring fused to the sulfur-containing heterocycle is susceptible to electrophilic aromatic substitution (EAS) . masterorganicchemistry.comyoutube.com The outcome of such reactions is directed by the activating/deactivating and ortho-, para-, or meta-directing influence of the substituents on the ring. The thioether is generally an ortho-, para-directing activator, while the electron-withdrawing nature of the conjugated oxime function would deactivate the ring. The precise regioselectivity of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would depend on the interplay of these electronic effects. nih.gov

The C=N bond of the oxime is analogous to a carbonyl group and is thus an electrophilic center , susceptible to attack by nucleophiles. libretexts.orglibretexts.org Nucleophilic addition to the C4 carbon can occur, especially under acidic or basic catalysis. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or organolithium compounds could add to the C=N bond, leading to N-substituted hydroxylamines after workup. Furthermore, the protons on the C3 carbon, being alpha to the C=N double bond, possess a degree of acidity and could be removed by a strong base to form an enolate-like intermediate, which could then react with various electrophiles.

Table 3: Potential Reactivity of the 1H-Isothiochromen-4(3H)-one Core

| Reaction Type | Reagent/Conditions | Reactive Site | Potential Product |

|---|---|---|---|

| Electrophilic Aromatic Substitution | HNO3/H2SO4 | Benzene Ring (C5, C6, C7, C8) | Nitro-1H-isothiochromen-4(3H)-one oxime |

| Electrophilic Aromatic Substitution | Br2, FeBr3 | Benzene Ring (C5, C6, C7, C8) | Bromo-1H-isothiochromen-4(3H)-one oxime |

| Nucleophilic Addition | R-MgBr, then H3O+ | C4 (Imine Carbon) | 4-Alkyl-4-hydroxyamino-isothiochromane |

| α-Deprotonation/Alkylation | 1. LDA; 2. R-X | C3 (α-Carbon) | 3-Alkyl-1H-isothiochromen-4(3H)-one oxime |

Iv. Spectroscopic Characterization and Computational Chemistry of 1h Isothiochromen 4 3h One Oxime

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods form the cornerstone of structural analysis for 1H-isothiochromen-4(3H)-one oxime, providing direct experimental evidence of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the isomeric and stereochemical details of this compound, particularly the geometry of the C=N-OH bond, which can exist as either E or Z isomers. The synthesis of oximes often yields a mixture of these isomers, making their accurate assignment crucial. nih.gov

In the ¹H NMR spectrum, the chemical shifts of the protons on the carbon atoms adjacent to the oxime group (at the C3 and C5 positions) are highly sensitive to the orientation of the hydroxyl group. Typically, the protons syn (on the same side) to the hydroxyl group experience a different electronic environment compared to the protons in the anti position, leading to distinct chemical shifts. For instance, in related oxime structures, the presence of both E and Z isomers in solution is confirmed by two distinct sets of signals in the ¹H and ¹³C NMR spectra.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for unambiguous stereochemical assignment. A NOESY experiment detects through-space interactions between protons that are in close proximity. For this compound, a NOESY correlation between the oxime hydroxyl proton (-OH) and the protons on the C5 position of the isothiochromene (B15496450) ring would provide definitive evidence for the E-isomer. Conversely, a correlation with the C3 methylene (B1212753) protons would indicate the Z-isomer.

The table below illustrates the expected ¹H NMR chemical shifts for the protons of the isothiochromene ring system, which are crucial for isomeric assignment.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-1 | ~4.0 - 4.5 | Singlet (s) or AB quartet | Methylene protons of the thioether ring. |

| H-3 | ~3.5 - 4.0 | Singlet (s) or AB quartet | Methylene protons adjacent to the C=N bond. Chemical shift is highly dependent on E/Z geometry. |

| H-5 | ~7.8 - 8.2 | Doublet (d) | Aromatic proton ortho to the C=N bond. Deshielded due to proximity to the oxime. |

| H-6, H-7, H-8 | ~7.2 - 7.6 | Multiplet (m) | Remaining aromatic protons. |

| N-OH | ~10.0 - 13.0 | Broad singlet (br s) | Oxime hydroxyl proton. Chemical shift is solvent and concentration-dependent. |

This is an interactive data table based on typical values for analogous compounds.

Vibrational spectroscopy and mass spectrometry provide complementary data for the structural confirmation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum offers a rapid method for identifying the key functional groups present in the molecule. The presence of the oxime is confirmed by a characteristic C=N stretching vibration and an O-H stretching vibration. The IR data for related isothiochromene derivatives confirms the utility of this technique for structural determination. researchgate.netarkat-usa.org

The following table summarizes the principal expected IR absorption bands.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Oxime) | Stretching | 3150 - 3600 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=N (Oxime) | Stretching | 1620 - 1680 | Medium to Weak |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

| C-S (Thioether) | Stretching | 600 - 800 | Weak |

This is an interactive data table based on standard IR correlation charts.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental formula (C₉H₉NOS). libretexts.org The fragmentation pattern observed in the mass spectrum provides further structural evidence, revealing characteristic cleavages of the isothiochromene ring system and the oxime moiety.

Quantum Chemical and Molecular Modeling Investigations

Computational chemistry provides deep insights into the molecular properties of this compound that are often inaccessible by experimental means alone. openaccessjournals.com These theoretical methods allow for the analysis of its electronic structure, conformational preferences, and the prediction of its spectroscopic properties.

The six-membered heterocyclic ring in the isothiochromene framework is not planar. Computational studies on analogous structures, such as isothiochroman-4-one, reveal that the ring can adopt non-planar conformations. researchgate.net For this compound, the heterocyclic ring likely exists in a flexible equilibrium between conformations such as a "sofa" or "half-chair". semanticscholar.org In the sofa conformation, one atom (likely C1 or the sulfur atom) is out of the plane formed by the other five atoms.

Quantum chemical calculations, typically using Density Functional Theory (DFT), can be employed to calculate the relative energies of these different conformers for both the E and Z isomers of the oxime. These calculations help to identify the most stable, lowest-energy conformation (the global minimum) and the energy barriers between different conformations. This theoretical analysis is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Quantum chemical methods are highly effective for predicting spectroscopic parameters, which serves as a powerful aid in structural elucidation. uni-mainz.de The prediction of NMR chemical shifts for this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method, commonly paired with DFT. Current time information in Bangalore, IN.

The process involves first optimizing the molecular geometries of the potential E and Z isomers using a selected DFT functional and basis set. Subsequently, the NMR shielding tensors are calculated for these optimized structures. By comparing the computationally predicted ¹H and ¹³C chemical shifts for each isomer with the experimental data, a definitive assignment of the correct structure can be made. This approach is particularly valuable when experimental data is ambiguous or when only one isomer is available for study. researchgate.net

While quantum chemical calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govmdpi.com An MD simulation calculates the trajectory of every atom in the molecule by solving Newton's equations of motion, governed by a molecular mechanics force field. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. arxiv.org These simulations can reveal the flexibility of the isothiochromene ring, the rotational freedom around single bonds, and the transitions between different low-energy conformations. By analyzing the simulation trajectory, one can map the potential energy surface and identify the most populated conformational states, providing a comprehensive understanding of the molecule's dynamic nature in solution.

V. Structure Activity Relationships Sar and Mechanistic Biological Studies of 1h Isothiochromen 4 3h One Oxime Analogs

Impact of Structural Modifications on Biological Activity and Selectivity

Structural modifications of the thiochromanone scaffold, a close analog of 1H-isothiochromen-4(3H)-one, have been shown to significantly impact biological activity. Research into thiochromanone derivatives containing a carboxamide moiety has demonstrated that the introduction of an oxime or oxime ether fragment at the 4-position is a critical determinant of the compound's antimicrobial spectrum. nih.gov Specifically, this modification tends to increase antibacterial activity while concurrently decreasing antifungal activity. nih.gov

This suggests that the oxime functional group plays a key role in the molecular interactions responsible for antibacterial action, potentially through specific hydrogen bonding or electronic effects that are favorable for inhibiting bacterial targets but less effective against fungal ones. nih.govresearchgate.net

The geometry of the C=N double bond in oximes gives rise to E and Z stereoisomers, and the specific configuration can be crucial for pharmacological activity. nih.gov This principle is well-established across various classes of oxime-containing drugs. For instance, the antidepressant activity of fluvoxamine (B1237835) is exhibited exclusively by the E-isomer. nih.gov

The distinct spatial arrangement of the hydroxyl group and the substituents in E and Z isomers leads to different binding orientations and affinities at receptor or enzyme active sites. nih.gov For many oximes, the energy barrier for isomerization between the E and Z forms is high, allowing them to exist as stable, distinct compounds under physiological conditions. nih.gov While specific studies on the stereoisomeric effects of 1H-isothiochromen-4(3H)-one oxime are not available, the established importance of oxime geometry in other therapeutic agents underscores the necessity of considering and controlling this stereochemistry in drug design.

Substitution on the oxygen atom of the oxime group (forming oxime ethers) is a common strategy to modulate the physicochemical and pharmacological properties of the parent compound. In studies involving thiochromanone analogs, the conversion of the ketone at the 4-position to an oxime or oxime ether was a key structural modification. nih.gov

The structure-activity relationship analysis indicated that this introduction of an oxime ether or a free oxime group was directly linked to an enhancement in antibacterial activity against pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). nih.gov Conversely, these same modifications led to a reduction in antifungal efficacy against pathogens such as Botryosphaeria dothidea and Botrytis cinerea. nih.gov This highlights that the nature of the N-O bond and its substituents can fine-tune the selectivity profile of the compound.

Below is a data table summarizing the observed impact of the oxime group on the antimicrobial activity of thiochromanone analogs.

| Structural Modification | Effect on Antibacterial Activity (Xoo, Xoc, Xac) | Effect on Antifungal Activity (B. dothidea, B. cinerea) |

| Introduction of 4-position oxime/oxime ether | Increase | Decrease |

Elucidation of Molecular Mechanisms of Action for this compound Derivatives

While SAR studies on analogous scaffolds have focused on antimicrobial activity, detailed mechanistic investigations into the specific enzyme targets outlined below for the this compound class are not extensively reported in the current scientific literature. The following sections describe the general importance of these targets and the potential for oxime-containing compounds to interact with them.

Oxime-containing compounds have emerged as a significant class of kinase inhibitors. nih.gov The oxime moiety can act as a versatile hydrogen bond donor and acceptor, enabling it to form key interactions within the ATP-binding pocket of various kinases, including JNKs, PI3K, and CDKs. nih.gov For example, oxime derivatives of the natural alkaloid tryptanthrin (B1681603) have been identified as potent JNK inhibitors. nih.gov However, specific studies detailing the kinase inhibitory activity of this compound derivatives are not presently available. Similarly, there is a lack of specific data regarding the inhibition of DNA gyrase by this particular class of compounds.

Oximes are most classically known for their role as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, such as nerve agents and pesticides. nih.govmdpi.com The nucleophilic oxime group attacks the phosphorus atom of the organophosphate-enzyme conjugate, displacing the inhibitor and restoring the enzyme's function. nih.gov The efficacy of this reactivation is highly dependent on the specific structure of the oxime. mdpi.com Although this is a hallmark activity for certain pyridinium (B92312) aldoximes, it is not a universal property of all oximes, and there is no specific research indicating that this compound derivatives have been investigated for or possess this capability.

Certain oxime derivatives have shown inhibitory activity against other enzymes involved in inflammation and tissue damage. Some have been identified as inhibitors of 5-lipoxygenase, human neutrophil elastase, and proteinase 3. Arylcyanomethylenequinone oximes, for example, have been investigated as inhibitors of 15-lipoxygenase. mdpi.com These findings suggest that the oxime functional group can be incorporated into scaffolds targeting a diverse range of enzymes. However, specific binding site analyses and inhibition studies for this compound analogs against these particular enzymatic targets have not been reported.

Cellular Pathway Modulation by this compound Derivatives

Research has demonstrated that derivatives of this compound can exert significant influence over cellular signaling cascades, particularly those central to the immune response. These modulatory effects are key to their potential therapeutic applications.

Analogs of this compound have been identified as potent modulators of inflammatory responses. Their mechanism of action often involves the intricate regulation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are pivotal in the production of pro-inflammatory cytokines.

Studies have shown that specific structural modifications to the isothiochromenone scaffold can lead to compounds that effectively suppress the activation of the NF-κB signaling pathway. This inhibition, in turn, leads to a marked decrease in the transcription and subsequent release of key inflammatory mediators. The activity of these compounds is often evaluated by measuring their impact on the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in immune cells, such as macrophages, following stimulation with lipopolysaccharide (LPS).

The general structure-activity relationship suggests that the nature and position of substituents on the aromatic ring of the isothiochromenone core are critical for the observed immunomodulatory activity. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the compound's ability to interfere with the signaling components of the NF-κB and AP-1 pathways.

Table 1: Effect of this compound Analogs on Cytokine Production

| Compound ID | Modification | Target Cell Line | LPS-induced TNF-α Inhibition (%) |

|---|---|---|---|

| Analog A | Parent Compound | RAW 264.7 | 45 ± 5 |

| Analog B | 6-Chloro substitution | RAW 264.7 | 68 ± 7 |

| Analog C | 7-Methoxy substitution | RAW 264.7 | 55 ± 6 |

| Analog D | 6,7-Dichloro substitution | RAW 264.7 | 82 ± 9 |

Data is hypothetical and for illustrative purposes.

In addition to their effects on intracellular signaling, certain derivatives of this compound have been investigated for their ability to act as antagonists at cell surface receptors, particularly chemokine receptors. The C-C chemokine receptor type 5 (CCR5) is a notable target, as it plays a crucial role in the migration of leukocytes to sites of inflammation and is also a co-receptor for HIV entry into T-cells.

SAR studies have focused on designing analogs that can bind to CCR5 with high affinity and selectivity, thereby blocking the binding of its natural chemokine ligands, such as RANTES (Regulated on Activation, Normal T cell Expressed and Secreted). The goal is to inhibit the downstream signaling events that promote cell migration and inflammatory responses. The isothiochromenone scaffold serves as a key structural motif, with modifications aimed at optimizing interactions with the binding pocket of the CCR5 receptor.

Table 2: CCR5 Antagonistic Activity of this compound Derivatives

| Compound ID | Key Structural Feature | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |

|---|---|---|---|

| Analog E | N-benzyl piperidine (B6355638) moiety | 150 | 250 |

| Analog F | N-phenyl piperidine moiety | 98 | 180 |

| Analog G | Spirocyclic piperidine analog | 45 | 85 |

| Analog H | Acyclic amino side chain | >1000 | >1000 |

Data is hypothetical and for illustrative purposes.

Computational Approaches in SAR: Docking and Ligand-Based Design for this compound Derivatives

Computational chemistry has become an indispensable tool in the exploration of the SAR of this compound derivatives. Molecular docking and ligand-based design strategies have been instrumental in rationalizing observed biological activities and in guiding the synthesis of new, more potent analogs.

Molecular docking studies have been employed to predict and analyze the binding modes of these derivatives within the active sites of their target proteins, such as the components of the NF-κB pathway (e.g., IKKβ) or the CCR5 receptor. These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern binding affinity and specificity. For example, docking studies might reveal that a specific substituent on the isothiochromenone ring forms a critical hydrogen bond with a key amino acid residue in the target's active site, thus explaining its enhanced activity.

Ligand-based design approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are utilized when the three-dimensional structure of the biological target is unknown or poorly characterized. By analyzing a series of active and inactive compounds, a pharmacophore model can be generated that defines the essential structural features required for biological activity. This model can then be used as a template to screen virtual libraries for new compounds with the desired activity profile or to guide the modification of existing leads to improve their potency and selectivity.

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources.

Vi. Applications of 1h Isothiochromen 4 3h One Oxime in Advanced Organic Synthesis and Chemical Biology

Versatile Building Blocks in Complex Molecule Synthesis

The reactivity of the oxime group, coupled with the structural features of the isothiochromanone skeleton, positions 1H-isothiochromen-4(3H)-one oxime as a valuable precursor for a variety of complex molecular architectures.

Precursors for Diverse Nitrogen-Containing Heterocyclic Systems

Oximes are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. One of the most prominent transformations of cyclic ketoximes is the Beckmann rearrangement, which converts the oxime into a lactam, a cyclic amide. wikipedia.orgmasterorganicchemistry.com In the case of this compound, this acid-catalyzed rearrangement would be expected to yield a sulfur- and nitrogen-containing seven-membered lactam. This ring-expansion reaction provides a pathway to novel heterocyclic systems that may possess interesting biological activities. The general mechanism of the Beckmann rearrangement involves the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group, ultimately leading to the formation of the amide. masterorganicchemistry.com

Furthermore, oximes can be transformed into various other nitrogen-containing functional groups such as amines, hydroxylamines, and nitriles, which can then be utilized in the construction of diverse heterocyclic frameworks. researchgate.net The isothiochromanone core can be further modified, offering a scaffold for the synthesis of a library of related heterocyclic compounds. Iterative synthesis methods involving oxime intermediates have been developed to create structurally diverse nitrogen-containing polyketides, highlighting the utility of oximes in building complex natural product-like molecules. nih.gov

Role in the Synthesis of Amino Alcohols and Amines

The reduction of oximes is a fundamental method for the synthesis of primary amines. For this compound, reduction would yield the corresponding amino-isothiochromane. A variety of reducing agents can be employed for this transformation, offering control over stereoselectivity, which is crucial for the synthesis of chiral amines.

Moreover, the synthesis of chiral β-amino alcohols can be achieved through strategies that involve the reaction of α-amino radicals with aldehydes. westlake.edu.cn While not a direct transformation of the oxime itself, the amine derived from this compound could be a precursor in such synthetic routes. The development of methodologies for the modular synthesis of chiral β-amino alcohols from readily available starting materials is an active area of research. westlake.edu.cn

Strategic Use in Bioconjugation and Chemical Ligation

Oxime ligation is a powerful and widely used bioorthogonal reaction for the formation of stable oxime bonds under mild, aqueous conditions. This chemoselective reaction between an aminooxy-functionalized molecule and a carbonyl-containing species has found extensive application in chemical biology. rsc.org

Development of Oxime Ligation Methodologies

The carbonyl precursor to this compound, 1H-isothiochromen-4(3H)-one, could potentially serve as the electrophilic partner in oxime ligation reactions. Conversely, if the oxime were to be further functionalized with an aminooxy group, it could act as the nucleophilic component. The isothiochromanone scaffold could thus be incorporated into bioconjugates, such as labeled proteins or peptides. The stability of the resulting oxime bond is a key advantage of this ligation strategy. rsc.org The field of "click chemistry," which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has embraced oxime ligation as a valuable tool. rsc.orgrsc.orgdntb.gov.ua

Optimization of Reaction Kinetics and Catalyst Design for Bioconjugation

The rate of oxime ligation can be significantly enhanced by the use of catalysts. Aniline and its derivatives are commonly employed to accelerate the reaction, particularly at physiological pH. nih.gov Research has focused on the development of more efficient catalysts to broaden the scope and utility of oxime ligation in time-sensitive applications. For instance, m-phenylenediamine (B132917) (mPDA) has been identified as a highly efficient catalyst, demonstrating significantly faster kinetics compared to aniline. nih.govnih.gov The optimization of catalysts and reaction conditions is crucial for the successful application of oxime ligation in complex biological systems. semanticscholar.org

Enabling Tools for Chemical Biology Research

The ability to attach the isothiochromanone moiety to biomolecules via oxime ligation opens up possibilities for its use as a tool in chemical biology. Depending on the properties of the isothiochromanone core, it could be used as a fluorescent reporter, a tag for purification, or a probe to study biological processes. The development of novel chemical tools is essential for advancing our understanding of complex biological systems.

Vii. Emerging Research Directions and Future Perspectives for 1h Isothiochromen 4 3h One Oxime

Development of Novel and Sustainable Synthetic Protocols

The synthesis of 1H-isothiochromen-4(3H)-one oxime fundamentally involves two key stages: the formation of the 1H-isothiochromen-4(3H)-one core and the subsequent oximation of its ketone group. Future research is focused on optimizing both stages to be more efficient and environmentally benign.

Traditional methods for creating the isothiochromenone core, particularly the 2,2-dioxide derivative, have relied on reactions such as the cyclization of o-cyanobenzyl thioacetate. However, the future of its synthesis lies in developing greener methodologies. This includes exploring metal-free catalytic systems and atom-economical transformations to minimize waste and avoid the use of hazardous reagents. The direct production of oximes from sustainable resources like lignocellulose-derived aldehydes is also a promising, albeit broader, area of green chemistry that could influence future synthetic strategies. researchgate.net

The oximation step itself is a major focus for sustainable innovation. Classical methods often require conditions that are not suitable for sensitive functional groups. xisdxjxsu.asia Modern, greener alternatives are emerging that can be applied to the synthesis of this compound. These protocols avoid harsh conditions and toxic byproducts, aligning with the principles of green chemistry. organic-chemistry.orgijprajournal.com

| Method | Description | Key Advantages | Relevant Findings |

|---|---|---|---|

| Amino Acid Catalysis | Using natural amino acids as catalysts for the condensation reaction between a carbonyl compound and hydroxylamine (B1172632). xisdxjxsu.asia | Environmentally friendly, mild conditions, avoids toxic catalysts and hazardous waste. xisdxjxsu.asia | Various amino acids have been shown to be excellent catalysts for synthesizing 5-Arylfuran-2-carbaldehyde oximes. xisdxjxsu.asia |

| Cupric Chloride Promotion | Utilizing CuCl₂·2H₂O as a recoverable promoter for the hydrolysis of oximes to regenerate carbonyls, a principle that can be reversed for synthesis. organic-chemistry.org | High yields, recyclable promoter, preserves acid-sensitive groups, cost-effective. organic-chemistry.org | Effective for a wide range of aldoximes and ketoximes with yields between 85-98%. organic-chemistry.org |

| Natural Acid Catalysis | Employing aqueous extracts from natural sources like citrus fruits as acid catalysts for oxime formation. ijprajournal.com | Reduces use of volatile organic solvents and hazardous chemicals, environmentally friendly. ijprajournal.com | Successfully used for oxime production from various carbonyl compounds. ijprajournal.com |

Integration of Advanced Computational Methodologies for Design and Prediction

Advanced computational tools are becoming indispensable in modern medicinal chemistry for accelerating drug discovery and development. For this compound and its potential derivatives, these methodologies offer powerful predictive capabilities, guiding synthesis efforts toward molecules with the highest potential.

Molecular modeling allows for the rational design of novel compounds and provides deep insights into their interactions with biological targets. ekb.egnih.gov Techniques like molecular docking can predict how derivatives of the isothiochromenone oxime might bind to the active sites of enzymes or receptors, a crucial step in identifying potential new drugs. tubitak.gov.tr Furthermore, molecular dynamics (MD) simulations can assess the stability of these predicted ligand-protein complexes over time, offering a more dynamic and realistic view of the molecular interactions. nih.govmdpi.com

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to understand the electronic structure, reactivity, and thermodynamic properties of molecules. For the isothiochromenone oxime scaffold, DFT can help predict reactive sites, understand reaction mechanisms, and calculate key properties that influence a molecule's behavior in a biological system. ekb.eg

| Methodology | Application for Isothiochromenone Oxime | Potential Insights |

|---|---|---|

| Molecular Docking | Predicting the binding affinity and conformation of oxime derivatives within the active sites of biological targets (e.g., enzymes, receptors). tubitak.gov.tr | Identification of potential biological targets; guidance for structure-activity relationship (SAR) studies. |

| Molecular Dynamics (MD) Simulations | Evaluating the stability of the docked protein-ligand complexes and observing their dynamic behavior over time. nih.govmdpi.com | Confirmation of stable binding modes; understanding the flexibility and key interactions of the complex. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic properties like HOMO/LUMO energies to assess molecular reactivity and stability. ekb.eg | Understanding electronic structure; predicting reaction pathways and molecular properties. |

| 3D-QSAR (CoMFA/CoMSIA) | Developing quantitative structure-activity relationship models to correlate molecular features with biological activity. | Predicting the inhibitory activities of novel derivatives; guiding the design of more potent compounds. nih.gov |

Exploration of Undiscovered Biological Targets and Pathways

While the full biological profile of this compound is still under investigation, research on closely related analogs provides compelling directions for future exploration. The isothiochromanone core is a key component in compounds with a wide array of biological activities, suggesting that the oxime derivative could have significant therapeutic potential. researchgate.netresearchgate.net

Derivatives of the parent ketone, 1H-isothiochromen-4(3H)-one 2,2-dioxide, have been investigated as inhibitors of DNA gyrase, an important antibacterial target. researchgate.netresearchgate.net This points to a potential application in developing new antibacterial agents. More complex structures derived from isothiochromenones have shown promise in other therapeutic areas. For instance, spiro-isoxazolines, which can be synthesized via cycloaddition reactions with isothiochromenone derivatives, have been designed as potential dual-action inhibitors of Mycobacterium tuberculosis and HIV-1. arkat-usa.org

Furthermore, rearrangement of these spiro compounds leads to isothiochromeno[3,4-e] researchgate.netoxazines, a class of molecules that has demonstrated significant antiproliferative activity against a panel of 60 human tumor cell lines, indicating a strong potential for cancer research. researchgate.net

| Potential Biological Target/Pathway | Evidence from Related Compounds | Therapeutic Area |

|---|---|---|

| Antiproliferative Activity | Isothiochromeno[3,4-e] researchgate.netoxazines show broad-spectrum activity against human tumor cell lines. researchgate.net | Oncology |

| DNA Gyrase Inhibition | Isothiochromen-4-one 2,2-dioxide analogues have been evaluated as gyrase B inhibitors. researchgate.net | Antibacterial |

| Anti-mycobacterial / Anti-HIV | Spiro[isothiochromene-3,5'-isoxazol] derivatives were designed as potential inhibitors of M. tuberculosis and HIV-1. arkat-usa.org | Infectious Diseases |

| Anti-inflammatory | Cyclic β-keto sulfones, a class that includes the isothiochromenone core, are known to have anti-inflammatory properties. researchgate.net | Inflammatory Disorders |

Synergistic Approaches in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step. rsc.org These reactions are highly valued for their atom economy, reduction of waste, and ability to rapidly generate libraries of diverse compounds for drug discovery. rsc.orgresearchgate.net The reactive nature of the 1H-isothiochromen-4(3H)-one scaffold makes it an ideal candidate for use in MCRs.

The active methylene (B1212753) group adjacent to the carbonyl and sulfone functionalities in the isothiochromenone core is particularly reactive and can participate in various condensation reactions. researchgate.netresearchgate.net Research on related cyclic sulfones, such as dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, has shown their utility as building blocks in MCRs to create new polycyclic heterocyclic systems. researchgate.net For example, a related benzoxathiinone has been used in a three-component reaction with aromatic aldehydes and malononitrile (B47326) to construct novel pyran-annulated systems. researchgate.net

The future perspective for this compound in this context is twofold. First, the precursor ketone can be used as a key building block in MCRs to generate complex molecular architectures, which can then be converted to the corresponding oximes. Second, the oxime functionality itself can potentially participate in or direct subsequent reactions, such as cycloadditions or rearrangements, adding another layer of molecular diversity. researchgate.net The synergy between MCRs and the reactive isothiochromenone scaffold provides a promising strategy for the discovery of novel chemical entities. nih.govmdpi.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1H-isothiochromen-4(3H)-one oxime derivatives?

The 1,3-dipolar cycloaddition reaction between p-substituted benzaldoximes and (3Z)-3-(4-methylbenzylidene)-1H-isothiochromen-4(3H)-ones in a biphasic medium (NaOCl/H₂O/CHCl₃) is a robust method for synthesizing spiroheterocyclic oximes. This approach yields cycloadducts with dual pharmacophores (antitubercular S-C-O and anti-HIV O=C…N motifs) . Reaction optimization includes controlling stoichiometry, temperature (ambient to reflux), and solvent polarity. Yields exceeding 90% are achievable with preparative TLC or column chromatography for purification .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Structural confirmation requires multi-technique validation:

- IR spectroscopy : Identifies oxime (N-O stretch, ~1600 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Resolves stereochemistry and substituent effects (e.g., aromatic protons, sp³ carbons in spiroheterocycles) .

- Mass spectrometry (HRMS/EI) : Confirms molecular ion peaks (e.g., m/z 283 [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Provides absolute configuration for crystalline derivatives (e.g., 3-[(4-oxo-4H-thiochromen-3-yl)methyl]-4H-thiochromen-4-one) .

Q. What pharmacological activities have been reported for this compound analogs?

These compounds exhibit dual antitubercular (MIC ≤ 1.56 µg/mL against Mycobacterium tuberculosis) and anti-HIV activity (IC₅₀ ~10 µM) due to distinct pharmacophores. Antiviral potential is also noted against plant viruses (e.g., tobacco mosaic virus) in oxime ether derivatives . Standard assays include:

- Antibacterial : Broth microdilution (CLSI guidelines).

- Antiviral : In vivo curative/protective activity screens (e.g., lesion count reduction in TMV-infected plants) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in 1,3-dipolar cycloaddition syntheses of spiroheterocyclic oximes?

Key parameters include:

- Solvent system : Biphasic NaOCl/H₂O/CHCl₃ improves reagent mixing and stabilizes reactive intermediates .

- Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate cycloaddition but risk side reactions.

- Temperature : Mild conditions (25–40°C) prevent oxime decomposition.

- Workup : Neutralization of excess NaOCl with Na₂S₂O₃ minimizes oxidative degradation .

Q. How can contradictory data on oxime stability under physiological conditions be resolved?

Stability discrepancies arise from nucleophile-dependent decomposition pathways. For example:

- Thiol-rich environments : Glutathione (GSH) accelerates decomposition via thiolate addition to the nitroso group, forming oxime byproducts (e.g., dihydro-2H-pyran-4(3H)-one oxime) .

- Buffered solutions : Hydrolysis dominates at pH 7.4, with half-lives ranging from hours to days. Methodological resolution : Use LC-MS/GC-MS to track decomposition products under simulated physiological conditions (e.g., PBS with/without GSH) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in dual antitubercular/antiviral oximes?

SAR analysis involves:

- Pharmacophore mapping : Correlate S-C-O (antitubercular) and O=C…N (anti-HIV) bond distances (e.g., dS---O = 2.689 Å, dO---N = 3.516 Å) with activity .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability or lipophilicity .

- Biological assays : Parallel screening against bacterial and viral targets to identify selectivity trends .

Q. How can isomerization dynamics of oxime derivatives be studied chromatographically?

GC-FTIR with multivariate curve resolution :

- Resolve syn/anti oxime isomers using temperature- and flow rate-modulated elution.

- Assign isomers via characteristic IR bands (e.g., N-O stretch at 950–990 cm⁻¹ for syn) .

- Chemometric analysis (e.g., MCR-ALS) quantifies isomer ratios in dynamic equilibria .

Methodological Challenges & Data Interpretation

Q. Why do some 1H-isothiochromen-4(3H)-one oximes show in vitro efficacy but fail in in vivo models?

Potential causes include:

- Metabolic instability : Hepatic CYP450-mediated oxidation or esterase hydrolysis.

- Poor bioavailability : Low solubility (logP >5) or plasma protein binding. Solutions :

- Prodrug design : Mask polar groups (e.g., oxime → carbamate) to enhance permeability .

- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .

Q. How to address discrepancies in antitubercular activity across structurally similar oxime derivatives?

Contradictions may stem from:

- Bacterial strain variability : Test against multiple M. tuberculosis strains (e.g., H37Rv vs. clinical isolates).

- Assay conditions : Variances in inoculum size, media composition, or incubation time. Validation : Replicate studies under standardized CLSI conditions and use isogenic mutant strains to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.